ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1-naphthylamine with a suitable diketone, followed by esterification. The reaction conditions often require the use of catalysts such as copper acetate and solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated quinoxaline derivatives
Scientific Research Applications
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential anticancer, antiviral, and antibacterial activities. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication process, which is crucial for its anticancer activity. It may also inhibit specific enzymes, disrupting metabolic pathways in microorganisms, thereby exhibiting antibacterial and antiviral properties .
Comparison with Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Naphthylamine derivatives: Compounds with a naphthyl group that exhibit similar chemical reactivity.
Pyrroloquinoxalines: Compounds with a fused pyrrole and quinoxaline ring system.
Uniqueness: Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications set it apart from other similar compounds .
Biological Activity
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a complex heterocyclic structure that includes a pyrroloquinoxaline moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as naphthalene derivatives and various amines. The synthetic pathway often utilizes techniques such as cyclization and functional group modifications to achieve the desired structure.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by researchers evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth significantly at certain concentrations, suggesting its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity . It was tested against fungi like Candida albicans and Aspergillus niger, with findings showing considerable growth inhibition . This suggests that the compound could be useful in treating fungal infections.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . For instance, in vitro assays showed that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines significantly.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting enzyme activity : Certain studies have indicated that the compound could inhibit key enzymes involved in microbial metabolism.
- Interfering with nucleic acid synthesis : Its structural similarity to nucleobases might allow it to interfere with DNA or RNA synthesis in pathogens or cancer cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a study focusing on its antifungal properties, the compound was tested against clinical isolates of Candida species. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antifungal activity .
- Case Study 2 : A cytotoxicity assay involving various cancer cell lines demonstrated that at concentrations above 10 µM, the compound significantly decreased cell viability, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-17-12-6-5-11-16(17)25-20)27(21(19)24)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFVVBMKQAUFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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